molecular formula C3H4N2O2 B3029509 Methyl diazoacetate CAS No. 6832-16-2

Methyl diazoacetate

Cat. No.: B3029509
CAS No.: 6832-16-2
M. Wt: 100.08 g/mol
InChI Key: MIVRMHJOEYRXQB-UHFFFAOYSA-N
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Description

Methyl diazoacetate (MDA, CH₂C(N₂)CO₂CH₃) is a versatile diazo compound widely employed in organic synthesis for carbene transfer reactions, cyclopropanations, and C–H functionalizations. Its reactivity stems from the diazo group (–N₂), which decomposes under thermal, photochemical, or catalytic conditions to generate methoxycarbonylcarbene intermediates . MDA is synthesized via diazotization of glycine derivatives, but its handling requires caution due to explosive tendencies, particularly under distillation or high-temperature conditions . Applications span DNA carboxymethylation (linked to mutagenicity in gastrointestinal tumors) and catalytic transformations such as 1,3-dipolar cycloadditions and N–H insertions with amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl diazoacetate can be synthesized through several methods:

    Diazo Transfer Reaction: This method involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base such as triethylamine or DBU.

    Reaction with Sodium Nitrite: Another method involves the reaction of the methyl ester of glycine with sodium nitrite and sodium acetate in water.

Industrial Production Methods

Industrial production of this compound typically involves the diazo transfer reaction due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure safety and maximize yield.

Chemical Reactions Analysis

Cyclopropanation

MDA undergoes transition metal-catalyzed cyclopropanation with alkenes to form cyclopropane derivatives. This reaction is pivotal in constructing strained carbocycles for pharmaceutical intermediates:

Mechanism :

  • Dirhodium(II) acetate [Rh₂(OAc)₄] catalyzes carbene transfer from MDA to alkenes via a concerted [2+1] cycloaddition .

  • Stereoselectivity depends on the catalyst: Chiral dirhodium complexes (e.g., Rh₂(S-MEPY)₄) achieve enantiomeric excesses >90% .

Example :

SubstrateCatalystProductYieldee (%)
cis-2-OcteneRh₂(OAc)₄trans-Cyclopropane ester85%
StyreneRh₂(S-MEPY)₄(1R,2S)-Cyclopropane ester88%95

Insertion Reactions into X–H Bonds

MDA inserts into heteroatom-hydrogen bonds (X = N, O, S) via metallocarbene intermediates:

Key Pathways :

  • N–H Insertion : With amines, MDA forms α-amino esters (e.g., 54% yield with allyl alcohol using Rh catalysis) .

  • O–H Insertion : Alcohols yield α-alkoxy esters (e.g., 71% with phenol) .

  • S–H Insertion : Thiols produce thioesters (85–92% yields) .

Catalysts : Cu(II)- and Rh(III)-exchanged clays enhance efficiency and selectivity .

Condensation with Aldehydes

MDA reacts with aldehydes under Lewis acid catalysis to form β-keto esters, essential in heterocycle synthesis:

Conditions :

  • Catalyst : BF₃·OEt₂ (10 mol%) at −40°C .

  • Scope : Works with aromatic (benzaldehyde) and aliphatic (isobutyraldehyde) substrates .

Example :

RCHO+N2CHCO2MeBF3RC O CH2CO2Me(Yield 65 89 )[4][8]\text{RCHO}+\text{N}_2\text{CHCO}_2\text{Me}\xrightarrow{\text{BF}_3}\text{RC O CH}_2\text{CO}_2\text{Me}\quad (\text{Yield 65 89 })[4][8]

1,3-Dipolar Cycloadditions

MDA participates in [3+2] cycloadditions with dipolarophiles like enamines and alkynes:

Mechanistic Pathways :

  • Concerted Pathway : Dominates with electron-deficient alkenes, forming pyrazolines (e.g., 82% yield with N-(1-cyclohexenyl)pyrrolidine) .

  • Stepwise Pathway : Involves zwitterionic intermediates with enamines, leading to hydrazonoenamines and subsequent cyclization (barrier: 40 kJ/mol lower than concerted) .

Key Finding :

  • HOMO(enamine)–LUMO(MDA π* N=N) interactions drive stepwise pathways, validated by DFT calculations .

Reaction Kinetics

ReactionΔH‡ (kJ/mol)ΔS‡ (J/mol·K)Conditions
MDA + Enamine 40−230CDCl₃, 25°C
MDA + Allyl Alcohol 55−210Rh-Mont K10 clay

Catalytic Efficiency

CatalystReaction TypeTurnover Frequency (h⁻¹)
Cu(II)-Mont K10Aldehyde Condensation120
Rh₂(OAc)₄Cyclopropanation95

Scientific Research Applications

Organic Synthesis

Methyl diazoacetate is widely used in organic synthesis as a precursor for the formation of various organic compounds. Its primary applications include:

  • Cyclopropanation : MDA reacts with alkenes to form cyclopropanes, which are valuable intermediates in organic synthesis.
  • Nucleophilic Addition : It can react with aldehydes and ketones to produce homologated ketones via the Buchner–Curtius–Schlotterbeck reaction.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts Generated
CyclopropanationReaction with alkenesCyclopropanes
Nucleophilic AdditionReaction with aldehydes/ketonesHomologated ketones
Insertion ReactionsInsertion into X-H bonds (X = N, O, S)Esters

Medicinal Chemistry

In medicinal chemistry, MDA serves as an important building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to generate carbenes makes it useful for creating complex molecular architectures that can lead to novel therapeutic agents.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated the utility of MDA in synthesizing potential anticancer agents through its reactions with various biologically active compounds. For example, the regioselective addition of MDA to imides of itaconic acid has been shown to yield 2-pyrazolines, which exhibit promising biological activity against cancer cell lines .

Material Science

This compound is also applied in material science for the preparation of polymers and advanced materials. Its reactivity allows for the incorporation of functional groups into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Table 2: Applications in Material Science

Application TypeDescriptionExamples
Polymer PreparationIncorporation of functional groupsEnhanced thermal stability
Advanced MaterialsDevelopment of smart materialsEnergy storage applications

Safety and Hazards

While this compound has valuable applications, it is important to handle it with care due to its sensitivity to heat and light. Appropriate safety measures should be implemented during its use in laboratory settings.

Mechanism of Action

The mechanism of action of methyl diazoacetate involves the formation of carbenes or metallocarbenes. These reactive intermediates can insert into various bonds (C-H, N-H, O-H, etc.) to form new compounds. The diazo group (N₂) is expelled as nitrogen gas during the reaction, driving the formation of the carbene intermediate .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Diazo Compounds

Methyl diazoacetate shares functional group similarities with other α-diazo carbonyl compounds. Below is a detailed comparison of reactivity, stability, and synthetic utility:

Reactivity in Cycloadditions and Insertions

Compound Reaction Type Key Findings Reference
This compound 1,3-Dipolar cycloaddition Lewis base-catalyzed reaction with methyl acrylate proceeds via rate-limiting N₂ extrusion; yields pyrazolines efficiently .
Ethyl diazoacetate 1,3-Dipolar cycloaddition Forms pyrazole-5-carboxylates with α-methylene carbonyls (65% yield) . Higher thermal instability than MDA .
CF₃CHN₂ Organoboron reactions Unlike ethyl diazoacetate, forms α-trifluoromethyl boronates without protodeboronation .
Phenyl diazoacetate C–H alkylation of azulenes AgOTf-catalyzed reaction gives 86% yield with 4-methylphenyl substituents; steric hindrance at ortho positions reduces efficiency .

Thermal Stability

Compound Thermal Decomposition (°C) Stability Notes Reference
This compound ~80 (onset) Highly explosive; decomposition risk increases with substituent electron-withdrawing effects .
Ethyl diazoacetate ~70 (onset) Lower stability than phenyl-substituted analogs; decomposes via carbene intermediates .
Ethyl (3,4-diOMePh) diazoacetate >120 (onset) Stabilized by electron-withdrawing meta-methoxy groups .
Pyridin-2-yl diazoacetate >150 (onset) Enhanced stability due to triazolo tautomerization .

Biological Activity

Methyl diazoacetate (MDA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and synthetic organic chemistry. This article reviews the biological properties, mechanisms of action, and applications of MDA, supported by research findings and case studies.

MDA is a diazo compound that can undergo various chemical reactions, including cycloadditions and rearrangements. Its reactivity is primarily attributed to the diazo group, which can generate reactive intermediates such as carbenes. These intermediates are crucial in biological systems for their ability to interact with nucleophiles, leading to the formation of complex molecular structures.

Key Reactions Involving this compound

  • Cyclopropanation : MDA can react with alkenes to form cyclopropane derivatives, a reaction that has implications in drug development.
  • Nucleophilic Substitution : The diazo group can facilitate nucleophilic attacks, allowing for the modification of biomolecules.

Antimicrobial Properties

Research indicates that MDA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Cytotoxic Effects

MDA has shown cytotoxic effects on cancer cell lines. In vitro studies have reported that MDA can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of MDA derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability upon treatment with MDA derivatives.
  • Cytotoxicity : Research conducted on human cancer cell lines revealed that MDA induces cell death through a caspase-dependent pathway. This finding suggests that MDA could be explored as a lead compound for anticancer drug development.

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
CytotoxicityHuman cancer cell linesInduction of apoptosis

Synthesis and Applications

MDA is synthesized through various methods, including the reaction of diazomethane with acetic acid. Its ability to form diverse structural motifs makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Applications in Drug Development

The unique reactivity of MDA allows for the development of novel drugs targeting specific biological pathways. Its derivatives are being explored for potential use as:

  • Antimicrobial agents
  • Anticancer drugs
  • Synthetic intermediates in organic chemistry

Q & A

Q. What are the common synthetic routes for methyl diazoacetate, and what safety precautions are critical during its preparation?

This compound is typically synthesized via diazotization of glycinate derivatives. For example, ethyl glycinate hydrochloride reacts with sodium nitrite in the presence of diethyl ether and methylene chloride to form diazoacetate esters . The methyl ester variant is particularly hazardous due to its thermal instability; distillation under reduced pressure is strongly discouraged as it may detonate violently . Safety protocols include using cold reaction conditions, avoiding heat sources, and conducting syntheses in fume hoods with blast shields.

Q. How do transition metal catalysts influence the reactivity of this compound in C–H functionalization or cyclopropanation reactions?

Transition metals like Cu, Co, and Ru activate this compound by forming metal-carbene intermediates. For instance, Ru₂(OAc)₄Cl catalyzes N–H insertion with amines to yield N-substituted glycine esters via methoxycarbonylcarbene intermediates . Copper(I) complexes enable enantioselective cyclopropanation through carbene transfer to alkenes, with stereochemical outcomes dictated by chiral ligands (e.g., bis(oxazolines)) . Cobalt porphyrins generate cobalt-carbene radicals, enabling stepwise cyclopropanation of electron-deficient alkenes like methyl acrylate .

Q. What experimental and computational methods elucidate the mechanism of this compound in cyclopropanation?

Mechanistic studies combine kinetic analyses (e.g., reaction progress kinetic analysis, RPKA) with DFT calculations. For Co(TPP)-catalyzed reactions, EPR and ESI-MS identify cobalt-carbene radical intermediates, while DFT reveals a rate-determining carbene formation step followed by radical addition to alkenes . Eyring analysis of temperature-dependent kinetics validates computed activation parameters (ΔG‡, ΔH‡) . Copper-mediated reactions show ligand exchange with this compound precedes carbene transfer, as modeled using B3LYP/6-31G(d) calculations .

Q. How can researchers mitigate risks associated with this compound’s explosive decomposition?

Key strategies include:

  • Low-temperature handling : Reactions conducted below 0°C minimize thermal excitation .
  • Dilute solutions : Reduce concentration to lower exothermic potential .
  • Avoid distillation : Use crude products directly if purification is unnecessary .
  • Protective equipment : Use blast shields, flame-resistant gloves, and remote monitoring tools .

Q. What methodologies achieve enantioselective cyclopropanation using this compound?

Chiral catalysts like Cu(I)-bis(oxazoline) complexes induce asymmetry via steric repulsions between the catalyst and substrate. For example, (1R,3R)-chrysanthemic acid methyl ester synthesis employs a C₁-chiral salicylaldimine-Cu(I) catalyst, with DFT studies revealing transition-state geometries that favor specific stereoisomers . Diastereoselectivity (trans/cis ratios) in fatty ester cyclopropanation depends on alkene geometry and catalyst choice (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) .

Q. How do reaction conditions affect the stereochemical outcome of cyclopropanation products?

  • Substrate geometry : Methyl oleate (cis-Δ⁹) yields 60:40 trans/cis cyclopropanes, while trans-Δ⁹ methyl elaidate produces 50:50 ratios .
  • Catalyst loading : Higher Cu(OTf)₂ concentrations improve yields but not selectivity .
  • Solvent polarity : Dichloroethane enhances Co(TPP) activity for electron-deficient alkenes .

Q. What advanced polymerization techniques utilize this compound, and what limitations exist?

Salicylaldiminate/Pd(tfa)₂ systems enable C1 polymerization, yielding syndiotactic polymers with Mn > 10,000. However, steric hindrance limits efficacy to small diazoacetates (methyl or ethyl); bulkier analogs like benzyl diazoacetate show trace conversion .

Q. How can conflicting data on catalytic efficiency (e.g., Co vs. Cu) be resolved?

Contradictions arise from differing mechanistic pathways (radical vs. concerted). For Co(TPP), radical intermediates explain high activity with electron-deficient alkenes, while Cu systems follow carbene-insertion mechanisms . Cross-validation via kinetic isotope effects (KIEs) and spin-trapping EPR experiments clarifies these distinctions .

Q. What analytical techniques are critical for real-time monitoring of this compound reactions?

  • Gas chromatography : Tracks diazoacetate consumption and product ratios .
  • NMR spectroscopy : Identifies diastereomers (e.g., cyclopropane derivatives) via distinct proton shifts .
  • RPKA : Measures N₂ evolution to infer reaction rates under isothermal conditions .

Q. How do steric and electronic factors influence carbene transfer reactions?

  • Steric effects : Bulky ligands (e.g., LAPONITE®-Cu) reduce yields in fatty ester cyclopropanation due to hindered carbene access .
  • Electronic effects : Electron-withdrawing groups on alkenes (e.g., acrylates) stabilize radical intermediates in Co-catalyzed reactions, enhancing regioselectivity .

Properties

IUPAC Name

methyl 2-diazoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVRMHJOEYRXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700979
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6832-16-2
Record name 2-Diazonio-1-methoxyethen-1-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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